2-Isopropyl-4-methylpyridin-3-amine
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Overview
Description
2-Isopropyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 . It is used as a reagent to prepare KRAS G12C inhibitors, which are useful for the treatment of pancreatic, colorectal, and lung cancer .
Molecular Structure Analysis
The InChI code for 2-Isopropyl-4-methylpyridin-3-amine is1S/C9H14N2/c1-6(2)9-8(10)7(3)4-5-11-9/h4-6H,10H2,1-3H3
. This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving 2-Isopropyl-4-methylpyridin-3-amine were not found in the retrieved sources, it is known that this compound is used in the preparation of KRAS G12C inhibitors .Physical And Chemical Properties Analysis
2-Isopropyl-4-methylpyridin-3-amine is a solid at room temperature . It has a predicted density of 0.992±0.06 g/cm3 and a predicted boiling point of 267.7±35.0 °C .Scientific Research Applications
Organometallic Chemistry
The reaction of isopropyl[(2-pyridyl)alkyl]amines with aqueous solutions of NaAuCl(4) results in the formation of gold(III) amido complexes. These complexes have been investigated for their potential as precursors in various organometallic syntheses. One such reaction involves 2-(3,5-diphenyl-1H-pyrrol-2-yl)pyridine and aqueous NaAuCl(4), leading to the direct formation of gold(III) amido complex L'AuCl(2) (Schouteeten et al., 2006).
Electrophoresis and Separation Studies
2-Isopropyl-4-methylpyridin-3-amine has been used to study the theoretical and experimental relationships between pH and separation in free solution capillary electrophoresis. This research is significant in understanding the electrophoretic mobilities of various isomers (Wren, 1991).
Intercalation Studies
The compound has been used in intercalation studies involving α-titanium hydrogen phosphate. The aromatic amines, including 2-amino-4-methylpyridine, are intercalated into α-Ti(HPO4)2·H2O (TiP), leading to significant expansion of the interlamellar distance and offering insights into the potential applications in material science (Nunes & Airoldi, 1999).
Corrosion Inhibition
In the field of corrosion science, 2-amino-4-methylpyridine has been investigated for its effect on the corrosion behavior of mild steel in acidic solutions. The compound shows potential as a corrosion inhibitor, with its efficiency related to the frontier orbital’s energy band gap (Mert et al., 2014).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of trialkyltantalum complexes stabilized by aminopyridinato ligands, involving derivatives of 4-methylpyridin-2-ylamine. These studies provide valuable insights into the stability and reactivity of these complexes, which are relevant in catalysis and material science (Noor et al., 2006).
Safety and Hazards
This compound is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
The primary target of 2-Isopropyl-4-methylpyridin-3-amine is the KRAS G12C . KRAS is a protein that plays a key role in several signaling pathways that regulate cell growth and differentiation. The G12C variant of KRAS is a common mutation found in several types of cancer, including pancreatic, colorectal, and lung cancers .
Mode of Action
2-Isopropyl-4-methylpyridin-3-amine acts as an inhibitor of the KRAS G12C protein . By binding to this protein, it prevents the protein from participating in signaling pathways, thereby inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of the KRAS G12C protein affects several biochemical pathways. These include the MAPK/ERK and PI3K/AKT pathways, which are involved in cell growth, proliferation, and survival. By inhibiting the KRAS G12C protein, 2-Isopropyl-4-methylpyridin-3-amine disrupts these pathways, leading to reduced growth and proliferation of cancer cells .
Result of Action
The result of the action of 2-Isopropyl-4-methylpyridin-3-amine is the inhibition of the growth and proliferation of cancer cells. By targeting and inhibiting the KRAS G12C protein, this compound can effectively reduce the growth of cancer cells, making it a potential therapeutic agent for cancers with the KRAS G12C mutation .
properties
IUPAC Name |
4-methyl-2-propan-2-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-8(10)7(3)4-5-11-9/h4-6H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPOAPWLMVAUCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1698293-93-4 |
Source
|
Record name | 4-methyl-2-(propan-2-yl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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